molecular formula C8H12F2O2 B582595 Ethyl 3-cyclopropyl-2,2-difluoropropanoate CAS No. 1267593-90-7

Ethyl 3-cyclopropyl-2,2-difluoropropanoate

Cat. No. B582595
M. Wt: 178.179
InChI Key: GKQCAZRAOOHGOF-UHFFFAOYSA-N
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Patent
US08324417B2

Procedure details

Zinc-copper (Zn—Cu) couple (1.6 Kg, 800 mol %) and dichloromethane (7.5 L) was charged into a dry 20.0 L, 4-neck round bottomed flask, fitted with an over head stirrer, a thermo socket and a condenser under a nitrogen atmosphere. Trifluoroacetic acid (235 mL, 100 mol %) was added to the above Zn—Cu couple at ambient temperature via addition funnel over 30 minutes. Diiodomethane (860 mL; 2.86 Kg; 10.7 mol; 352 mol %) was added to above the Zn—Cu couple at ambient temperature via addition funnel over 1.5 hours. The reaction temperature was raised to reflux and then ethyl 2,2-difluoropent-4-enoate (500 g; 3.05 mol) in dichloromethane (500 mL) was added slowly via addition funnel over 30 minutes at reflux. The reaction temperature was maintained for 40-60 hours at reflux. Progress of the reaction was monitored by GC analysis which showed about 93% conversion to product based on relative area % of the peaks corresponding to product and starting material. The reaction mass was cooled to 0-5° C. and 5% dilute hydrochloric acid (500 mL) was added then the solution was filtered and washed with dichloromethane (1500 mL). The filtrate was washed with a solution of 5% aqueous hydrochloric acid (500 mL), water (1000 mL) followed by a solution of brine (1000 mL). The organic layer was concentrated under vacuum at 35° C./260-360 mm Hg to provide crude ethyl 3-cyclopropyl-2,2-difluoropropanoate (740 g), which was 79% pure by GC analysis. The crude product was then subjected to an oxidative work-up as described below to remove residual starting material (5% by area as determined by GC analysis).
Quantity
235 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
860 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
7.5 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)C(O)=O.ICI.[F:11][C:12]([F:21])([CH2:18][CH:19]=[CH2:20])[C:13]([O:15][CH2:16][CH3:17])=[O:14].Cl>ClCCl.[Cu].[Zn]>[CH:19]1([CH2:18][C:12]([F:21])([F:11])[C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:2][CH2:20]1 |f:5.6|

Inputs

Step One
Name
Quantity
235 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu].[Zn]
Step Two
Name
Quantity
860 mL
Type
reactant
Smiles
ICI
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu].[Zn]
Step Three
Name
Quantity
500 g
Type
reactant
Smiles
FC(C(=O)OCC)(CC=C)F
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu].[Zn]
Name
Quantity
7.5 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with an over head stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was raised
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was maintained for 40-60 hours
Duration
50 (± 10) h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
the solution was filtered
WASH
Type
WASH
Details
washed with dichloromethane (1500 mL)
WASH
Type
WASH
Details
The filtrate was washed with a solution of 5% aqueous hydrochloric acid (500 mL), water (1000 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under vacuum at 35° C./260-360 mm Hg

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CC(C(=O)OCC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 740 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.